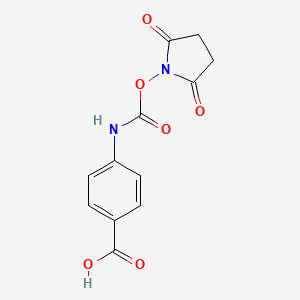
N-Quinazolin-4-ylalanine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
- Its primary targets are likely specific proteins or enzymes involved in bacterial growth, virulence, or biofilm formation .
- N-Quinazolin-4-ylalanine hydrochloride impacts various pathways:
- At sub-MICs (sub-minimum inhibitory concentrations), This compound :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
For more specific details, you can refer to the research articles linked in the references . If you need further information, feel free to ask! 😊
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including N-Quinazolin-4-ylalanine hydrochloride, typically involves several methods:
Aza-reaction: This includes Aza-Diels-Alder and Imino-Diels-Alder reactions, which are powerful tools for synthesizing quinazoline derivatives.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Utilizing metals like copper to catalyze the reaction.
Ultrasound-promoted reaction: This method enhances reaction rates and efficiency.
Phase-transfer catalysis reaction: This involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial Production Methods: Industrial production often employs solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for quinazolines, while solid-state melt reactions are more efficient for hydrazone derivatives .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinazoline derivatives can undergo oxidative cyclization.
Reduction: Reduction reactions are less common but can be used to modify specific functional groups.
Substitution: Substitution reactions, particularly involving halides, are common in modifying quinazoline derivatives.
Common Reagents and Conditions:
Oxidative Cyclization: Often involves reagents like isatoic anhydride and primary amines.
Substitution Reactions: Typically use halides and metal catalysts like copper.
Major Products: The major products formed from these reactions include various quinazoline derivatives with different biological activities .
Scientific Research Applications
N-Quinazolin-4-ylalanine hydrochloride is widely used in scientific research due to its diverse biological activities:
Comparison with Similar Compounds
Quinazolinone: A closely related compound with similar biological activities.
Quinoline: Another nitrogen-containing heterocycle with diverse pharmacological activities.
Quinazoline: The parent compound of N-Quinazolin-4-ylalanine hydrochloride, known for its broad spectrum of biological activities.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-(quinazolin-4-ylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-7(11(15)16)14-10-8-4-2-3-5-9(8)12-6-13-10;/h2-7H,1H3,(H,15,16)(H,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYCPBYSDCBNCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2358044.png)



![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2358050.png)
![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)
![N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2358055.png)
![N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2358057.png)

![N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2358061.png)




